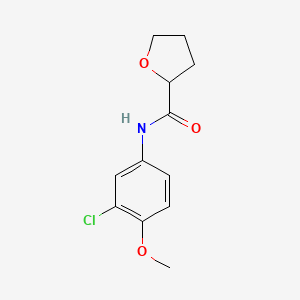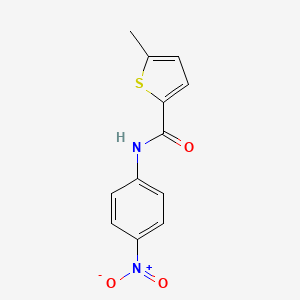
N-(3-chloro-4-methoxyphenyl)tetrahydro-2-furancarboxamide
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)tetrahydro-2-furancarboxamide, also known as CMF, is a synthetic compound with potential applications in the field of medicinal chemistry. CMF belongs to the class of furan derivatives and has been shown to possess a range of biological activities, including anticancer and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)tetrahydro-2-furancarboxamide is not fully understood. However, it has been suggested that N-(3-chloro-4-methoxyphenyl)tetrahydro-2-furancarboxamide may exert its anticancer and anti-inflammatory effects by modulating various signaling pathways, including the MAPK/ERK and NF-κB pathways. N-(3-chloro-4-methoxyphenyl)tetrahydro-2-furancarboxamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
In addition to its anticancer and anti-inflammatory properties, N-(3-chloro-4-methoxyphenyl)tetrahydro-2-furancarboxamide has been reported to possess other biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. N-(3-chloro-4-methoxyphenyl)tetrahydro-2-furancarboxamide has also been reported to possess antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-chloro-4-methoxyphenyl)tetrahydro-2-furancarboxamide in lab experiments is its relatively simple synthesis method. N-(3-chloro-4-methoxyphenyl)tetrahydro-2-furancarboxamide can be easily synthesized using commercially available starting materials and standard laboratory techniques. However, one of the limitations of using N-(3-chloro-4-methoxyphenyl)tetrahydro-2-furancarboxamide in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of N-(3-chloro-4-methoxyphenyl)tetrahydro-2-furancarboxamide. One possible direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the exploration of its potential applications in other disease areas, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of novel derivatives of N-(3-chloro-4-methoxyphenyl)tetrahydro-2-furancarboxamide with improved pharmacological properties may also be an area of future research.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)tetrahydro-2-furancarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-(3-chloro-4-methoxyphenyl)tetrahydro-2-furancarboxamide has also been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-16-10-5-4-8(7-9(10)13)14-12(15)11-3-2-6-17-11/h4-5,7,11H,2-3,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZKITAQVPAFPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCCO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B4183749.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4183756.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4183774.png)

![1'-[1-methyl-3-(methylthio)propyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4183785.png)
![4-{[(2-thienylacetyl)amino]methyl}benzoic acid](/img/structure/B4183790.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4183797.png)

![N-{3-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4183814.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4183816.png)
![5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183817.png)
![4-phenyl-N-[1-(4-pyridinyl)ethyl]butanamide](/img/structure/B4183823.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4183830.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]isonicotinamide](/img/structure/B4183842.png)